Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate
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Overview
Description
Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate typically involves the reaction of 2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as crystallization and purification to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylic acid
- Lithium;2-(2-ethoxyethylamino)-1,3-thiazole-5-carboxylate
- Lithium;2-(2-methoxyethylamino)-1,3-thiazole-4-carboxylate
Uniqueness
Lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the lithium ion. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
lithium;2-(2-methoxyethylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S.Li/c1-12-3-2-8-7-9-4-5(13-7)6(10)11;/h4H,2-3H2,1H3,(H,8,9)(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBRQQRLXXJVQE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COCCNC1=NC=C(S1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9LiN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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